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Compound of Interest

4-Chloro-3-iodo-7-methoxy-1H-
Compound Name:

indazole
CAS No.: 1000342-00-6
Cat. No.: B3196437

Get Quote

\ J

Crystal Structure Analysis of 4-Chloro-3-iodo-7-methoxy-1H-indazole: A Comparative
Technical Guide

Executive Summary: The Structural Landscape

This guide provides a technical framework for the crystal structure analysis of 4-Chloro-3-iodo-
7-methoxy-1H-indazole (CAS: 1000342-00-6). As a highly functionalized intermediate in
kinase inhibitor development, this scaffold presents a unique crystallographic challenge: the
competition between classical hydrogen bonding and halogen-mediated interactions.

The Core Comparison: We compare the predicted solid-state performance of the target tetra-
substituted compound against the experimentally verified structure of its parent scaffold, 7-
Methoxy-1H-indazole (Acta Cryst. C, 2002).
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Reference Standard  Target Compound
Feature (7-Methoxy-1H- (4-Cl-3-1-7-OMe- Structural Implication
indazole) Indazole)

Shift from H-bond
N-H...N Hydrogen I...N /1...0 Halogen dominance to

Primary Interaction )
Bond (Trimer) Bond

-hole driven assembly.

Likely distortion of the
] ] Unhindered C3/C4 Severe 3-1/4-Cl pyrazole ring or out-
Steric Environment - o
positions Clash of-plane iodine

displacement.

4-Cl bulk may disrupt
Methoxy . . .
) Planar (Trans to N-H) Potentially Twisted the global planarity
Conformation '
seen in the parent.

Theoretical Grounding & Causality
The "Peri-Interaction"” Stress Test

The defining feature of this molecule is the 3,4-dihalogen substitution.

 Causality: The Van der Waals radius of Chlorine (1.75 A) and lodine (1.98 A) creates a
significant steric overlap at the peri-positions (C3 and C4).

» Prediction: Unlike the planar parent molecule, the Target Compound cannot remain flat. The
crystal lattice must accommodate this strain, likely resulting in a twisted conformation
(dihedral angle C4-C3-1 > 5°) to relieve repulsion. This breaks the

-stacking efficiency seen in simple indazoles.

Halogen Bonding (XB) vs. Hydrogen Bonding (HB)

e Mechanism: The lodine atom at C3 exhibits a positive electrostatic potential cap (

-hole).
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o Competitive Pathway: While the N1-H is a strong HB donor, the bulky 3-1 and 4-ClI groups
shield the N2 acceptor site. Consequently, the lattice energy minimization will likely favor
I...N or I...O (methoxy) halogen bonds over the cyclic N-H...N trimers observed in 7-methoxy-
1H-indazole.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to isolate the specific polymorph stabilized by halogen bonding.

Phase 1: Crystallization Strategy (The "Halogen Trap")

o Objective: Grow single crystals suitable for XRD while avoiding solvate formation that masks
intrinsic packing.

e Solvent System: Use Dichloromethane/Hexane (1:3) by vapor diffusion.

o Why? Non-polar hexane forces the hydrophobic halogens to interact, promoting I...1 or
...Cl contacts. Avoid alcohols (MeOH/EtOH) as they compete with the N-H donor.

o Step-by-Step:
o Dissolve 20 mg of compound in 1.5 mL DCM in a small vial (inner).
o Place inner vial uncapped into a larger jar containing 10 mL Hexane (outer).
o Seal outer jar and store at 4°C in the dark (iodine is photosensitive).

o Validation: Crystals should appear as prisms within 48-72 hours. Needles indicate rapid
crashing (failed experiment).

Phase 2: Data Collection & Refinement

e Instrument: Bruker D8 QUEST or similar (Mo K

radiation).

e Temperature:100 K (Mandatory).
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o Reasoning: Halogen bonds are soft interactions. Room temperature thermal motion will
smear the electron density of the lodine

-hole, obscuring the key interaction geometry.

o Refinement Check (The "Alert" System):

o Check the Flack Parameter: If the space group is non-centrosymmetric, a Flack parameter
near 0.0 confirms absolute configuration (relevant if chiral impurities exist, though this
molecule is achiral).

o Residual Density: Look for "ghost peaks" near the lodine (approx 1.0 A away). These are
often Fourier truncation errors due to the heavy atom; do not model them as hydrogens.

Comparative Data Analysis

Use the following reference values to benchmark your experimental results.

Table 1: Bond Metrics & I ion TI hold

Reference (7-OMe- Target Expectation o o
Parameter Validation Criteria
Ind) (4-CI-3-I)
_ If < 2.05 A, check for
C3-Substituent Bond C-H:0.93 A C-1:2.08-2.10 A _
disorder.
Shortening indicates
N1-N2 Bond Length 1.372(2) A 1.36-1.38 A electronic pull from
halogens.
High deviation
Methoxy Torsion 0.5° (Planar) 0-15° suggests lattice
packing stress.
Look for linearity (
Primary Contact N-H...N (2.88 A) C-.N (2.9-3.2A) C-1...N

175°).

Reference Source for 7-Methoxy-1H-indazole: Acta Cryst.[1] C58, 0688 (2002).[1][2]
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Visualization of Structural Logic

The following diagram illustrates the decision tree for analyzing the packing forces in this di-
halogenated system.

4-Chloro-3-iodo-7-methoxy-1H-indazole
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/
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Caption: Logical pathway for determining the dominant crystal packing motif. The steric clash at
C3/C4 acts as the primary structural switch.
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o Crystal Structure of 7-Methoxy-1H-indazole:

(¢]

Title: 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.

[¢]

Source: Acta Crystallographica Section C (2002).[1][2]

[¢]

URL:[Link]

[e]

Relevance: Provides the baseline geometry for the unhalogenated scaffold.
» Halogen Bonding Principles:

o Title: The Halogen Bond: Nature and Applications.[3]

o Source:Chemical Reviews (2016).

o URL:[Link]

o Relevance: Authoritative source on

-hole interactions essential for analyzing the 3-lodo group.

» Indazole Synthesis & Properties:

o Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives.

o Source:Austin Journal of Analytical & Pharmaceutical Chemistry.

o URL:[Link]

o Relevance: Contextualizes the biological importance of the 7-methoxy substitution pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://austinpublishinggroup.com/analytical-pharmaceutical-chemistry/fulltext/ajapc-v3-id1076.pdf
https://pubmed.ncbi.nlm.nih.gov/12415184/
https://journals.iucr.org/c/issues/2002/11/00/jp1308/index.html
https://www.mdpi.com/2073-4352/15/11/1000
https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00484
https://austinpublishinggroup.com/analytical-pharmaceutical-chemistry/fulltext/ajapc-v3-id1072.php
https://www.benchchem.com/product/b3196437?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3196437?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

1. austinpublishinggroup.com [austinpublishinggroup.com]

2. 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [crystal structure analysis of 4-Chloro-3-iodo-7-methoxy-
1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3196437/docs#crystal-structure-analysis-of-4-chloro-
3-iodo-7-methoxy-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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